(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate
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Overview
Description
(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate is an organic compound that features a thiazole ring, a cyano group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetate to introduce the vinyl group.
Acetylation: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. It can also be used in the development of fluorescent markers due to its conjugated system.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(2-cyano-2-(4-methylthiazol-2-yl)vinyl)phenyl acetate
- (Z)-4-(2-cyano-2-(4-ethylthiazol-2-yl)vinyl)phenyl acetate
- (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl benzoate
Uniqueness
Compared to similar compounds, (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate stands out due to its phenyl acetate moiety, which can undergo various chemical modifications. This makes it a more versatile intermediate for the synthesis of complex molecules. Additionally, the presence of the phenyl group enhances its stability and reactivity, making it suitable for a wider range of applications.
Properties
IUPAC Name |
[4-[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-14(23)24-18-9-7-15(8-10-18)11-17(12-21)20-22-19(13-25-20)16-5-3-2-4-6-16/h2-11,13H,1H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCSLTYNUDOVEK-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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